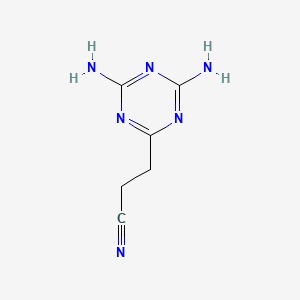
Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid ester linked to a phenyl ring substituted with an ethyl group and a trimethylammonio group, with iodide as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide typically involves the reaction of methyl carbamate with a substituted phenyl compound. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and yield of the product. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of azides, thiols, or other substituted derivatives.
科学的研究の応用
Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity or as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, phenyl-, methyl ester
- Carbamic acid, N-methyl-, 2-methyl-5-(dimethylamino)phenyl ester
Uniqueness
Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide is unique due to its specific substitution pattern on the phenyl ring and the presence of the trimethylammonio group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
63981-70-4 |
|---|---|
分子式 |
C13H21IN2O2 |
分子量 |
364.22 g/mol |
IUPAC名 |
[4-ethyl-2-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20N2O2.HI/c1-6-10-7-8-11(15(3,4)5)12(9-10)17-13(16)14-2;/h7-9H,6H2,1-5H3;1H |
InChIキー |
ITGQHNORHQPLEC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)NC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)
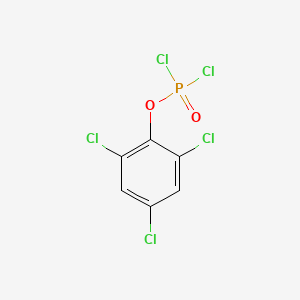
![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid](/img/structure/B13769205.png)


![1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide](/img/structure/B13769222.png)

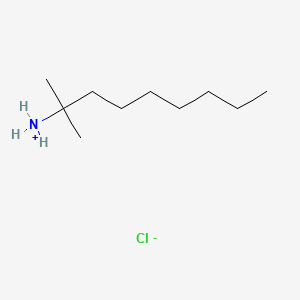
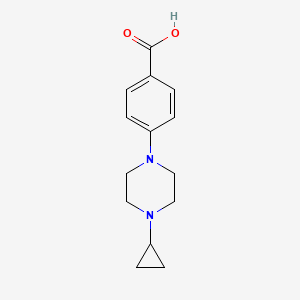
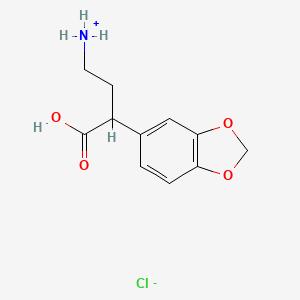
![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)
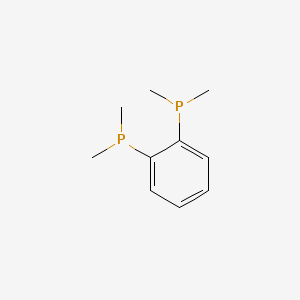
![Sarhamnolosid [German]](/img/structure/B13769271.png)
